2-(5-Methyl-1,3,4-thiadiazol-2-yl)-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-(5-methyl-1,3,4-thiadiazol-2-yl)-1-[4-(propan-2-yl)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of a thiadiazole ring, a chromeno-pyrrole system, and an isopropyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-1,3,4-thiadiazol-2-yl)-1-[4-(propan-2-yl)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiadiazole Ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Construction of the Chromeno-Pyrrole System: This step may involve the condensation of a chromone derivative with a pyrrole precursor.
Introduction of the Isopropyl-Substituted Phenyl Group: This can be done through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Temperature and Pressure Control: Maintaining optimal conditions to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiadiazole ring or the chromeno-pyrrole system.
Reduction: Reduction reactions can occur, potentially affecting the chromeno-pyrrole system.
Substitution: Electrophilic or nucleophilic substitution reactions may take place, especially on the phenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic processes.
Material Science: Potential use in the development of novel materials with unique properties.
Biology and Medicine
Pharmacology: Investigation of its potential as a therapeutic agent due to its unique structure.
Biological Probes: Use in studying biological pathways and mechanisms.
Industry
Chemical Synthesis: Utilization as an intermediate in the synthesis of more complex molecules.
Material Development: Application in the creation of advanced materials with specific functionalities.
Mechanism of Action
The mechanism by which 2-(5-methyl-1,3,4-thiadiazol-2-yl)-1-[4-(propan-2-yl)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione: Lacks the isopropyl group on the phenyl ring.
2-(5-methyl-1,3,4-thiadiazol-2-yl)-1-[4-(methyl)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione: Contains a methyl group instead of an isopropyl group.
Uniqueness
The presence of the isopropyl group on the phenyl ring in 2-(5-methyl-1,3,4-thiadiazol-2-yl)-1-[4-(propan-2-yl)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione may confer unique steric and electronic properties, potentially enhancing its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C23H19N3O3S |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
2-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-propan-2-ylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H19N3O3S/c1-12(2)14-8-10-15(11-9-14)19-18-20(27)16-6-4-5-7-17(16)29-21(18)22(28)26(19)23-25-24-13(3)30-23/h4-12,19H,1-3H3 |
InChI Key |
NDBISLBWPPVECX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)C(C)C |
Origin of Product |
United States |
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